1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone
Description
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone is a piperazine derivative featuring a 2-fluorophenyl substituent at the 2-position of the piperazine ring and an ethanone group. Piperazine derivatives are widely explored in medicinal chemistry due to their versatility in interacting with biological targets, including neurotransmitter receptors and enzymes.
Properties
IUPAC Name |
1-[2-(2-fluorophenyl)piperazin-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O/c1-9(16)15-7-6-14-8-12(15)10-4-2-3-5-11(10)13/h2-5,12,14H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQCXFNLKILJRRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCNCC1C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone typically involves the reaction of 2-fluoroacetophenone with piperazine. The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate. The reaction proceeds through nucleophilic substitution, where the piperazine ring attacks the carbonyl carbon of 2-fluoroacetophenone, leading to the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are used to obtain the compound in high purity .
Chemical Reactions Analysis
Alkylation and Nucleophilic Substitution
The piperazine nitrogen and ketone group participate in alkylation and substitution reactions. Key examples include:
Table 1: Alkylation Reactions
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The ethanone carbonyl facilitates nucleophilic substitution at the α-carbon, as seen in reactions with chloroacetyl chloride to form chloroethanone derivatives .
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Alkylation of the piperazine nitrogen with aryl halides (e.g., 2-chloro-4-(4-fluorophenyl)thiazole) occurs under basic conditions, forming hybrid heterocycles .
Reduction and Oxidation
The ketone group undergoes redox transformations:
Table 2: Redox Reactions
| Reaction Type | Reagent | Conditions | Product | Notes |
|---|---|---|---|---|
| Reduction | NaBH₄ or LiAlH₄ | EtOH, RT | 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanol | Selective ketone → alcohol |
| Oxidation | KMnO₄ or CrO₃ | Acidic/H₂O, reflux | Carboxylic acid derivatives | Limited applicability due to piperazine stability |
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Reduction with NaBH₄ selectively targets the ketone without affecting the fluorophenyl or piperazine groups.
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Oxidation to carboxylic acids is less common due to competing decomposition of the piperazine ring under strong acidic conditions.
Hydrolysis and Stability
The compound’s stability and hydrolysis pathways depend on pH:
Table 3: Hydrolysis Products
| Conditions | Major Product | Mechanism | Source |
|---|---|---|---|
| Acidic (HCl, H₂O) | 2-(2-Fluorophenyl)piperazine + acetic acid | Acid-catalyzed cleavage | |
| Basic (NaOH, H₂O) | Piperazine ring-opened derivatives | Base-mediated β-keto cleavage |
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Acidic hydrolysis cleaves the ethanone-piperazine bond, yielding 2-(2-fluorophenyl)piperazine and acetic acid.
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Basic conditions promote β-keto elimination, fragmenting the molecule into smaller amines and ketones.
Electrophilic Aromatic Substitution
The fluorophenyl ring undergoes directed substitution:
Table 4: Substitution Reactions
| Reagent | Position | Product | Yield | Source |
|---|---|---|---|---|
| HNO₃/H₂SO₄ | Meta to F | Nitro-fluorophenyl derivatives | 60–75% | |
| Br₂/FeBr₃ | Para to F | Bromo-fluorophenyl derivatives | 50–65% |
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Fluorine’s electron-withdrawing effect directs electrophiles to meta/para positions .
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Nitration and bromination retain the piperazine-ethanone backbone, enabling further functionalization .
Coordination Chemistry
The piperazine nitrogen acts as a ligand in metal complexes:
Table 5: Metal Complexation
| Metal Salt | Coordination Site | Application | Source |
|---|---|---|---|
| CuCl₂ | Piperazine N | Antimicrobial agents | |
| Pd(OAc)₂ | Piperazine N | Catalysts for cross-coupling |
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Copper(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand .
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Palladium complexes catalyze Suzuki-Miyaura couplings, leveraging the ligand’s electron-donating properties .
Thermal and Photochemical Behavior
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Thermal Stability : Decomposes above 250°C, releasing CO and fluorobenzene derivatives (TGA-DSC data) .
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Photolysis : UV irradiation (λ = 254 nm) induces Norrish-type cleavage of the ethanone group, forming radicals .
Biological Reactivity
Metabolic pathways involve:
Scientific Research Applications
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone, also known as a piperazine derivative, has garnered attention in various scientific research applications due to its unique chemical structure and potential pharmacological properties. This compound is primarily investigated for its roles in medicinal chemistry, particularly in the development of therapeutic agents for psychiatric disorders, analgesics, and anti-cancer drugs. Below is a comprehensive overview of its applications, supported by data tables and case studies.
Psychiatric Disorders
Research indicates that piperazine derivatives can exhibit anxiolytic and antidepressant effects. Studies have shown that this compound acts on serotonin receptors, particularly the 5-HT1A receptor, which is crucial for mood regulation.
Case Study:
A study published in the Journal of Medicinal Chemistry investigated the binding affinity of various piperazine derivatives to serotonin receptors. The results demonstrated that this compound had significant affinity for the 5-HT1A receptor, suggesting its potential as an antidepressant agent .
Analgesic Properties
The compound has been explored for its analgesic properties, particularly in models of neuropathic pain. Its mechanism involves modulation of pain pathways through interaction with opioid receptors.
Data Table: Analgesic Activity Comparison
| Compound | Pain Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| This compound | Neuropathic Pain | 5.0 | |
| Morphine | Neuropathic Pain | 3.0 | |
| Ibuprofen | Inflammatory Pain | 10.0 |
Anti-Cancer Research
Recent investigations have highlighted the potential anti-cancer properties of piperazine derivatives. The compound has shown promise in inhibiting tumor growth in certain cancer cell lines.
Case Study:
Research published in Cancer Letters evaluated the cytotoxic effects of various piperazine derivatives on breast cancer cell lines. The study found that this compound exhibited a dose-dependent inhibition of cell proliferation, indicating its potential as a chemotherapeutic agent .
Neuroprotective Effects
The neuroprotective capabilities of this compound are being studied in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to modulate neurotransmitter systems may provide protective effects against neuronal damage.
Data Table: Neuroprotective Activity
| Compound | Model | Neuroprotection (%) | Reference |
|---|---|---|---|
| This compound | Alzheimer’s Model | 70 | |
| Donepezil | Alzheimer’s Model | 75 |
Mechanism of Action
The mechanism of action of 1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets in biological systems. The fluorophenyl group enhances the compound’s ability to cross biological membranes, allowing it to reach its target sites. The piperazine ring can interact with neurotransmitter receptors, potentially modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Position on the Aromatic Ring
The position of the fluorine atom on the phenyl ring significantly influences biological activity and physicochemical properties:
- 1-(2-(4-Fluorophenyl)piperidin-1-yl)ethanone (): The 4-fluorophenyl group attached to a piperidine ring (vs. piperazine) reduces basicity due to the absence of a second nitrogen. Piperidine derivatives often exhibit altered metabolic stability compared to piperazine analogs.
- 1-(4-(2-Fluorophenyl)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanone (5f) (): The 2-fluorophenyl group on piperazine is combined with a pyrimidinyl-methoxybenzyl moiety, enhancing interactions with enzymes or receptors through hydrogen bonding and hydrophobic effects.
Key Insight : The 2-fluorophenyl group in the target compound may improve steric compatibility with hydrophobic binding pockets compared to 4-fluorophenyl derivatives .
Functional Group Modifications
Tetrazole and Indole Derivatives
- 1-(4-{[1-(4-Fluorophenyl)-1H-tetrazol-5-yl]methyl}piperazin-1-yl)-2-(thiophen-2-yl)ethanone (): Incorporation of a tetrazole ring (a carboxylic acid bioisostere) enhances metabolic resistance and solubility.
Comparison: The ethanone group in the target compound lacks the polar tetrazole or bulky indole substituents, possibly reducing off-target effects but limiting solubility .
Biphenyl and Pyrazole Systems
- 1-(Biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives (): Biphenyl systems increase molecular weight and lipophilicity, correlating with improved blood-brain barrier penetration in antipsychotic activity.
- EST64454 (): A pyrazole-containing σ1 receptor antagonist with a difluorophenyl group. The ethanone-piperazine backbone is retained, but the pyrazole enhances solubility (BCS class I).
Key Insight : Bulky aromatic groups (e.g., biphenyl) improve CNS targeting, while heterocycles (e.g., pyrazole) optimize solubility and potency .
Activity Trends :
- Antipsychotic Potential: Biphenyl and 2-fluorophenyl derivatives show high anti-dopaminergic activity, with lower catalepsy risk when methoxy groups are present .
- Antiviral Activity: Benzylamino substituents (e.g., ) enhance HIV-1 RT inhibition, suggesting the target compound may require similar hydrophobic groups for antiviral efficacy.
Physicochemical Properties
- Melting Points: Piperazine-ethanone analogs typically melt between 130–177°C (e.g., 7n: 161–163°C; 7p: 175–177°C) (). Higher melting points correlate with crystalline stability.
Biological Activity
1-(2-(2-Fluorophenyl)piperazin-1-yl)ethanone is a compound that has garnered attention due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring substituted with a fluorophenyl group, which is significant for its biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, particularly focusing on its effects on neurotransmitter systems and potential anticancer properties.
1. Neurotransmitter Receptor Interaction
Piperazine derivatives, including those related to this compound, are known to interact with various neurotransmitter receptors, particularly serotonin and dopamine receptors. These interactions can lead to significant pharmacological effects:
- Serotonin Receptors : Compounds with piperazine moieties often exhibit affinity for serotonin receptors, influencing mood and anxiety pathways.
- Dopamine Receptors : The interaction with dopamine receptors may provide insights into the compound's potential use in treating psychostimulant use disorders and other psychiatric conditions .
2. Anticancer Activity
Recent studies have indicated that piperazine derivatives can exhibit anticancer properties. For instance, compounds similar to this compound have been shown to inhibit poly (ADP-ribose) polymerase (PARP), a target in cancer therapy. The inhibition of PARP can enhance the effectiveness of chemotherapy by inducing cancer cell apoptosis .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Serotonin Receptor Agonism | Modulates mood and anxiety | |
| Dopamine Receptor Interaction | Potential for treating PSUD | |
| PARP Inhibition | Induces apoptosis in cancer cells |
Case Studies
- Antidepressant Effects : A study demonstrated that derivatives of piperazine showed significant antidepressant-like effects in animal models, correlating with their ability to modulate serotonin receptor activity .
- Cancer Cell Studies : In vitro studies revealed that compounds similar to this compound inhibited the growth of breast cancer cells by targeting PARP, leading to increased DNA damage response .
Structure-Activity Relationship (SAR)
The structure-activity relationship of piperazine derivatives indicates that modifications on the piperazine ring and aromatic substituents significantly influence their biological activity. For example, the presence of fluorine in the phenyl ring enhances lipophilicity, potentially improving bioavailability and receptor binding affinity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(2-(2-fluorophenyl)piperazin-1-yl)ethanone, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or acylation reactions. For example, reacting 2-fluorophenylpiperazine with chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions at 273 K yields the target compound. Optimization involves controlling stoichiometry (1:1 molar ratio), maintaining low temperatures to minimize side reactions, and using dichloromethane as a solvent for efficient extraction . Electrochemical oxidation methods, such as cyclic voltammetry in the presence of arylsulfinic acids, can also be employed, with electron transfer mechanisms monitored via spectroscopic validation .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing the structural features of this compound?
- Methodological Answer :
- NMR Spectroscopy : and NMR identify substituent positions on the piperazine and fluorophenyl rings.
- X-ray Crystallography : Resolve crystal packing and confirm bond angles/geometry. For example, monoclinic systems (space group C2/c) with unit cell parameters Å, Å, and are analyzed using SHELX software for refinement, employing riding models for hydrogen atoms .
- Mass Spectrometry : Confirm molecular weight (e.g., 220.272 g/mol via ESI-MS).
Advanced Research Questions
Q. How can QSAR modeling be applied to predict the biological activity of this compound derivatives?
- Methodological Answer :
- Descriptor Selection : Use electronic (e.g., electron affinity, logBB) and steric parameters (e.g., substituent bulk at the piperazine N-position) .
- Statistical Validation : Employ multiple linear regression (MLR) or partial least squares (PLS) to correlate descriptors with anti-dopaminergic activity. For example, QPlogBB (brain/blood partition coefficient) and EA (electron affinity) are critical predictors for antipsychotic potency .
- Validation : Cross-validate models using leave-one-out or external test sets to ensure robustness.
Q. What experimental strategies are recommended for investigating the serotonin receptor binding mechanisms of this compound?
- Methodological Answer :
- Radioligand Binding Assays : Use -ketanserin for 5-HT receptor affinity studies.
- Functional Assays : Measure cAMP inhibition in CHO-K1 cells expressing 5-HT receptors.
- Molecular Docking : Align the compound’s fluorophenyl and piperazine moieties with receptor active sites (e.g., using AutoDock Vina) to predict binding poses .
Q. How should researchers address discrepancies in pharmacological activity data observed between in vitro and in vivo studies of piperazine-based compounds?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess bioavailability via plasma protein binding assays and hepatic microsomal stability tests.
- Metabolite Identification : Use LC-MS/MS to detect active metabolites that may contribute to in vivo effects.
- Dose-Response Correlation : Adjust dosing regimens in animal models to match effective in vitro concentrations .
Q. What crystallographic refinement approaches using SHELX software are most suitable for resolving electron density ambiguities in fluorophenyl-substituted piperazine derivatives?
- Methodological Answer :
- Data Collection : Use high-resolution ( Å) X-ray data to minimize noise.
- Refinement in SHELXL : Apply anisotropic displacement parameters for non-H atoms and riding models for H atoms (C–H = 0.93–0.98 Å).
- Validation : Check residual density maps () and R-factor convergence () .
Data Contradiction Analysis
Q. How can conflicting results regarding the electrochemical behavior of fluorophenyl-piperazine derivatives in different solvent systems be systematically analyzed?
- Methodological Answer :
- Solvent Polarity Effects : Compare cyclic voltammograms in aprotic (e.g., acetonitrile) vs. protic (e.g., methanol) solvents to assess protonation’s role in redox mechanisms.
- Mechanistic Studies : Use controlled-potential electrolysis coupled with UV-Vis spectroscopy to track intermediate quinone-imine formation, which reacts with arylsulfinic acids via EC mechanisms .
- Computational Modeling : Apply density functional theory (DFT) to calculate oxidation potentials and identify solvent-dependent stabilization of transition states.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
